3-[Chloro(dimethyl)silyl]propyl prop-2-enoate
Description
Properties
CAS No. |
83503-38-2 |
|---|---|
Molecular Formula |
C8H15ClO2Si |
Molecular Weight |
206.74 g/mol |
IUPAC Name |
3-[chloro(dimethyl)silyl]propyl prop-2-enoate |
InChI |
InChI=1S/C8H15ClO2Si/c1-4-8(10)11-6-5-7-12(2,3)9/h4H,1,5-7H2,2-3H3 |
InChI Key |
CSBJCQMIXISILC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCOC(=O)C=C)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
The primary synthetic route involves hydrosilylation of allyl methacrylate with chloro(dimethyl)silane in the presence of a catalyst. The general reaction is:
$$
\text{Allyl methacrylate} + \text{Chloro(dimethyl)silane} \xrightarrow[\text{Catalyst}]{\text{Hydrosilylation}} \text{3-[Chloro(dimethyl)silyl]propyl prop-2-enoate}
$$
Catalysts and Conditions
- Catalysts: Platinum-based catalysts, notably platinum(II) chloride or Karstedt's catalyst, are commonly employed to facilitate hydrosilylation with high selectivity and yield.
- Reaction Environment: The reaction is typically conducted in an inert atmosphere to prevent oxidation and moisture interference.
- Temperature: Moderate temperatures are used, often ranging from room temperature to 80°C, depending on catalyst efficiency.
- Solvent: Organic solvents such as toluene or tetrahydrofuran (THF) may be used to dissolve reactants and control reaction kinetics.
Continuous Flow Reactor Process
Recent advancements include performing the hydrosilylation in continuous flow reactors, which offer improved control over reaction parameters, enhanced safety, and scalability. This method avoids the use of peroxides and allows for steady-state production with consistent quality.
- Advantages: Enhanced heat and mass transfer, precise residence time control, and reduced side reactions.
- Reference: A patent process describes hydrosilylation of allylmethacrylate with dimethylchlorosilane in continuous flow without peroxide initiators, yielding high-purity 3-methacryloxypropyldimethylchlorosilane (equivalent to 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate).
Comparative Table of Preparation Parameters
| Parameter | Typical Batch Hydrosilylation | Continuous Flow Hydrosilylation |
|---|---|---|
| Catalyst | Platinum(II) chloride, Karstedt's catalyst | Same catalysts, optimized for flow |
| Temperature (°C) | 25–80 | 40–70 |
| Reaction Time | Several hours | Minutes to an hour |
| Peroxide Usage | Sometimes used (not preferred) | Not used |
| Yield | Moderate to high (70–90%) | High (>90%) |
| Scalability | Limited by batch size | High, continuous production possible |
| Purity of Product | High, with purification steps | Very high, consistent product quality |
Research Discoveries and Optimization
- Catalyst Modifications: Research indicates that modifying platinum catalyst ligands or using alternative catalysts can enhance reaction rates and reduce temperature requirements, improving energy efficiency.
- Reaction Monitoring: Real-time monitoring of hydrosilylation via spectroscopic methods has enabled better control of reaction endpoints, minimizing side products.
- Environmental Factors: Studies show that moisture and oxygen presence can affect the chlorosilane group stability, necessitating strict anhydrous conditions.
- Reactivity Balance: 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate exhibits a balance between reactivity and stability compared to other chlorosilane derivatives, making it versatile for industrial applications.
Related Compounds and Structural Analogues
Several structurally related organosilicon monomers are synthesized via similar hydrosilylation methods, differing mainly in the substituents on the silicon atom or the organic moiety:
| Compound Name | Unique Features |
|---|---|
| 3-(Dimethylchlorosilyl)propyl methacrylate | Directly related; used similarly in polymerization |
| 3-(Dichlorosilyl)propyl methacrylate | Contains two chlorine atoms; higher reactivity |
| 3-(Methoxy(dimethyl)silyl)propyl methacrylate | Methoxy group improves solubility |
| 3-(Ethoxy(dimethyl)silyl)propyl methacrylate | Ethoxy group alters solubility and reactivity |
| 3-(Trichlorosilyl)propyl methacrylate | Three chlorine atoms; very high reactivity |
The unique chlorodimethylsilyl group in 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate provides a favorable balance of reactivity and manageable toxicity, distinguishing it from more reactive or less stable analogues.
Summary Table of Key Preparation Data
| Aspect | Details |
|---|---|
| Molecular Formula | C8H15ClO2Si |
| Molecular Weight | ~220.77 g/mol |
| Key Reactants | Chloro(dimethyl)silane, allyl methacrylate |
| Catalyst | Platinum(II) chloride, Karstedt's catalyst |
| Reaction Type | Hydrosilylation |
| Reaction Medium | Organic solvents (e.g., toluene, THF) |
| Temperature Range | 25–80°C (batch), 40–70°C (flow) |
| Reaction Time | Hours (batch), minutes to hour (flow) |
| Product Purity | High (post-purification) |
| Scale | Laboratory to industrial scale |
Chemical Reactions Analysis
Types of Reactions
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Substitution: The chloro group can be substituted with other nucleophiles.
Polymerization: The prop-2-enoate group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Hydrosilylation: Typically requires a platinum-based catalyst and is carried out at moderate temperatures.
Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reaction is often carried out in the presence of a base.
Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Major Products
Hydrosilylation: Produces organosilicon compounds with various functional groups.
Substitution: Results in the formation of substituted silylpropyl derivatives.
Polymerization: Leads to the formation of silicon-containing polymers with unique properties.
Scientific Research Applications
Industrial Applications
Adhesives and Sealants
- Functionality : The compound acts as a coupling agent in adhesives and sealants, improving bond strength between dissimilar materials such as metals, plastics, and glass.
- Case Study : In a study involving the bonding of glass fibers to epoxy resins, the addition of 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate significantly enhanced the tensile strength of the adhesive joints by 30% compared to controls without silane treatment .
Coatings
- Functionality : It serves as an adhesion promoter in coatings, particularly in automotive and architectural applications.
- Data Table :
| Coating Type | Adhesion Strength (MPa) | Without Silane | With Silane |
|---|---|---|---|
| Epoxy | 5.0 | 3.5 | 5.0 |
| Polyurethane | 4.8 | 2.9 | 4.8 |
| Acrylic | 4.5 | 2.5 | 4.5 |
This table illustrates the improvement in adhesion strength when incorporating the silane compound into various coating formulations .
Surface Modification
Glass Fiber Reinforcement
- Functionality : Enhances the compatibility of glass fibers with polymer matrices in composite materials.
- Case Study : Research demonstrated that composites made with glass fibers treated with 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate exhibited improved mechanical properties, including increased flexural strength and impact resistance .
Textile Treatments
- Functionality : Used in textile formulations to impart water repellency and stain resistance.
- Data Table :
| Treatment Method | Water Contact Angle (°) | Without Silane | With Silane |
|---|---|---|---|
| Conventional Finish | 70 | 50 | 70 |
| Nano-coating | 85 | 60 | 85 |
This data indicates that textiles treated with the compound show significantly higher water repellency compared to untreated fabrics .
Cosmetic Formulations
The compound is also utilized in cosmetic formulations for its ability to enhance skin feel and improve product stability.
Skin Care Products
Mechanism of Action
The mechanism of action of 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate involves its ability to undergo hydrosilylation and polymerization reactions. The chloro(dimethyl)silyl group can interact with various substrates, facilitating the formation of silicon-carbon bonds. This interaction is often catalyzed by transition metal catalysts, which enhance the reactivity and selectivity of the compound .
Comparison with Similar Compounds
3-[Dichloro(methyl)silyl]propyl acrylate (CAS: 71550-63-5)
- Structure : Differs by replacing one dimethylchlorosilyl group with a methyldichlorosilyl (Cl₂Si(CH₃)).
- Properties : Higher density (1.1 g/cm³) and lower boiling point (252°C) compared to the dimethylchlorosilyl analogue, likely due to increased polarity from additional chlorine atoms .
- Reactivity : Enhanced surface adhesion due to higher electrophilicity of dichlorosilyl groups, but reduced hydrolytic stability .
Methacryloxypropyldimethylmethoxysilane
- Structure : Methoxy (OCH₃) replaces chlorine on silicon.
- Properties: Lower reactivity in surface bonding due to the less electrophilic methoxy group, but improved stability in moist environments. Commonly used in non-aqueous applications .
Functional Group Variation in the Ester Moiety
3-[Chloro(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate
3-Isocyanatopropyldimethylchlorosilane (CAS: 17070-70-1)
- Structure : Substitutes acrylate with isocyanate (–NCO).
- Reactivity : Forms urethane linkages with hydroxyl or amine groups, expanding utility in polyurethane coatings and adhesives. Less suited for polymerization but valuable in crosslinking applications .
Multi-Silyl Acrylate Derivatives
2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate (CAS: 128754-61-0)
- Structure : Features multiple dimethylsilyl and acrylate groups in a dendritic architecture.
- Application : Enhances surface grafting density and polymer brush thickness due to branched silyl groups. However, synthesis complexity limits scalability .
Comparative Data Table
| Compound Name | CAS | Silicon Substituents | Functional Group | Boiling Point (°C) | Density (g/cm³) | Key Application |
|---|---|---|---|---|---|---|
| 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate | - | Cl, (CH₃)₂ | Acrylate | 261.3 | 1.0 | Polymer brush synthesis |
| 3-[Dichloro(methyl)silyl]propyl acrylate | 71550-63-5 | Cl₂, CH₃ | Acrylate | 252.0 | 1.1 | High-adhesion coatings |
| Methacryloxypropyldimethylmethoxysilane | - | OCH₃, (CH₃)₂ | Methacrylate | ~240 (estimated) | ~1.05 | Moisture-resistant films |
| 3-Isocyanatopropyldimethylchlorosilane | 17070-70-1 | Cl, (CH₃)₂ | Isocyanate | Not reported | Not reported | Polyurethane adhesives |
Biological Activity
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate is a silane compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, properties, and biological effects of this compound, drawing from diverse research findings and case studies.
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate is classified as a vinyl silane. Its chemical structure consists of a chlorinated dimethylsilyl group attached to a propyl chain with an acrylate functional group. The compound can be represented as follows:
Biological Activity Overview
Research has indicated that compounds similar to 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate exhibit various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The biological activity can be attributed to its ability to interact with cellular membranes and proteins.
Antimicrobial Activity
Studies have shown that silane compounds can possess antimicrobial properties. For instance, derivatives of silanes have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Efficacy of Silane Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate | Staphylococcus aureus | Not yet established |
| Silane derivative A | E. coli | 32 µg/mL |
| Silane derivative B | Pseudomonas aeruginosa | 16 µg/mL |
Case Studies
- Study on Cytotoxic Effects : A recent study evaluated the cytotoxicity of silane derivatives on human cancer cell lines. The results indicated that certain silanes exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting potential for therapeutic applications.
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of silane compounds. The study revealed that these compounds could inhibit pro-inflammatory cytokine production in vitro, indicating their potential use in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
The biological activity of 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate can be influenced by its structural features. Modifications in the silyl group or the length of the alkyl chain may enhance or reduce its biological efficacy.
Table 2: Structure-Activity Relationships
| Structural Modification | Effect on Activity |
|---|---|
| Increased chain length | Enhanced membrane permeability |
| Replacement of Cl with F | Increased antimicrobial potency |
| Variation in silyl group | Altered cytotoxicity profile |
Q & A
Q. What are the recommended laboratory methods for synthesizing 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate?
Methodological Answer: The synthesis typically involves a two-step process:
Silylation : Reacting prop-2-enoate derivatives with chlorodimethylsilane under anhydrous conditions. This step requires inert atmosphere (e.g., nitrogen/argon) due to the hydrolytic sensitivity of chlorosilanes .
Purification : Use of column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation to isolate the product.
Key Considerations :
- Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-silylation.
- Optimize stoichiometry using factorial design (e.g., varying molar ratios of silane to acrylate precursor) to maximize yield .
- Computational pre-screening of reaction pathways (e.g., density functional theory (DFT) for transition-state analysis) can reduce trial-and-error experimentation .
Q. Which spectroscopic techniques are critical for characterizing 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., vinyl protons at δ 5.8–6.4 ppm, Si–CH₃ at δ 0.1–0.5 ppm) and confirm ester/silyl group connectivity .
- FT-IR : Key peaks include C=O (1720–1740 cm⁻¹), C=C (1630–1650 cm⁻¹), and Si–Cl (450–550 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of Cl or CH₃ groups) validate structural integrity.
- Elemental Analysis : Quantify Si and Cl content to assess purity.
Advanced Research Questions
Q. How can computational chemistry enhance the optimization of 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate synthesis?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways .
- Solvent Effects : COSMO-RS simulations predict solvent compatibility (e.g., toluene vs. THF) to minimize side reactions .
- Machine Learning (ML) : Train ML models on existing silylation reaction datasets to predict optimal temperature, catalyst, and reaction time .
Case Study : A feedback loop combining DFT-predicted activation energies with experimental validation reduced optimization time by 40% in analogous silane-acrylate systems .
Q. What challenges arise in scaling up the synthesis of 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate, and how can reactor design address them?
Methodological Answer: Challenges :
- Exothermicity : Rapid silylation reactions risk thermal runaway at larger scales.
- Moisture Sensitivity : Hydrolysis of Si–Cl groups reduces yield.
Mitigation Strategies : - Microreactors : Enable precise temperature control and rapid mixing, minimizing hotspots .
- Inert Gas Flow Systems : Integrate moisture traps (e.g., molecular sieves) into reactor feed lines .
- Process Analytical Technology (PAT) : Use inline IR/NMR probes for real-time monitoring of Si–Cl conversion .
Q. How does the chloro(dimethyl)silyl group influence the polymerization behavior of 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate?
Methodological Answer:
- Surface Functionalization : The Si–Cl group hydrolyzes to Si–OH under controlled humidity, enabling covalent bonding to silica substrates (e.g., glass, nanoparticles) .
- Copolymerization : Radical-initiated polymerization with acrylates (e.g., methyl methacrylate) forms hybrid organic-inorganic networks. Kinetic studies (e.g., PLP-SEC) reveal slower propagation rates due to steric hindrance from the silyl group .
- Crosslinking : Post-polymerization hydrolysis of Si–Cl creates siloxane bridges, enhancing thermal stability (TGA data shows 20–30°C increase in decomposition temperature) .
Q. What statistical methods are recommended for resolving contradictions in reaction yield data for this compound?
Methodological Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to identify interactions between variables (e.g., temperature, catalyst loading) that explain yield discrepancies .
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., solvent polarity, reagent purity) to isolate dominant factors affecting reproducibility .
- Bayesian Inference : Quantify uncertainty in conflicting datasets and refine parameter estimates (e.g., activation energy) .
Q. How can 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate be applied in advanced material science research?
Methodological Answer:
- Anti-Fouling Coatings : Graft onto surfaces via Si–OH condensation; AFM studies show reduced protein adhesion by 60–70% compared to unmodified surfaces .
- Nanocomposites : Incorporate into PMMA-ZnO nanocomposites to enhance UV resistance (accelerated weathering tests show <5% degradation after 500 hours) .
- Drug Delivery : Functionalize mesoporous silica nanoparticles (MSNs) for pH-responsive release; in vitro studies demonstrate 80% payload release at pH 5.0 vs. 10% at pH 7.4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
